molecular formula C18H19NO2S B11780436 4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one

Cat. No.: B11780436
M. Wt: 313.4 g/mol
InChI Key: AIEZLQMRDIYYHW-UHFFFAOYSA-N
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Description

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one is a morpholin-3-one derivative featuring a phenyl ring substituted with a benzylthio group (-S-benzyl) at the 3-position and a methyl group at the 2-position. The morpholin-3-one core provides a rigid framework that facilitates interactions with biological targets, while the benzylthio and methyl substituents modulate physicochemical properties such as lipophilicity, solubility, and steric effects .

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

4-(3-benzylsulfanyl-2-methylphenyl)morpholin-3-one

InChI

InChI=1S/C18H19NO2S/c1-14-16(19-10-11-21-12-18(19)20)8-5-9-17(14)22-13-15-6-3-2-4-7-15/h2-9H,10-13H2,1H3

InChI Key

AIEZLQMRDIYYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCOCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one typically involves the reaction of 3-(benzylthio)-2-methylphenylamine with morpholine-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzylthio group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF at low temperatures.

    Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-(4-Aminophenyl)morpholin-3-one

  • Structure: Features a para-aminophenyl group attached to the morpholin-3-one core.
  • Lacks the methyl and benzylthio substituents, reducing steric hindrance and lipophilicity.
  • Applications: A critical intermediate in synthesizing the anticoagulant rivaroxaban, highlighting the role of amino groups in drug design .

4-Benzyl-2-hydroxymorpholin-3-one

  • Structure: Benzyl group directly attached to the morpholinone ring, with a hydroxyl group at the 2-position.
  • Molecular formula (C₁₁H₁₃NO₃) differs due to the absence of a methyl-substituted phenyl ring .

(2R)-4-Benzyl-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}morpholin-3-one

  • Structure: Contains a benzyl group on the morpholinone ring and a trifluoromethyl-substituted phenoxy group.
  • Key Differences :
    • Bulky trifluoromethyl groups introduce strong electron-withdrawing effects, contrasting with the electron-rich benzylthio group in the target compound .
    • Stereochemistry (R-configuration) is critical for its role as a precursor to the NK1 receptor antagonist aprepitant, underscoring the importance of substituent positioning .

(Z)-3-(Methylthio)-3-(morpholin-4-yl)-1-phenyl-2-propen-1-one

  • Structure : A propen-1-one derivative with a methylthio group and morpholine ring.
  • Key Differences :
    • The methylthio group is part of an α,β-unsaturated ketone system, differing from the benzylthio-substituted phenyl ring in the target compound .
    • The conjugated system may enhance reactivity in Michael addition reactions, unlike the more stable aryl-thioether linkage in 4-(3-(benzylthio)-2-methylphenyl)morpholin-3-one .

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility

  • Methyl Substituent : Adds steric hindrance, possibly slowing metabolic degradation compared to unsubstituted phenyl rings .

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